molecular formula C20H19N7O2 B2410791 2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide CAS No. 2034393-82-1

2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

Cat. No.: B2410791
CAS No.: 2034393-82-1
M. Wt: 389.419
InChI Key: GNGXEZHFMHUXTK-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
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Properties

IUPAC Name

2-phenyl-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-14(15-6-3-2-4-7-15)19(28)22-10-11-27-13-17(24-26-27)20-23-18(25-29-20)16-8-5-9-21-12-16/h2-9,12-14H,10-11H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGXEZHFMHUXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. Its synthesis and biological evaluation have garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H20N6O2\text{C}_{19}\text{H}_{20}\text{N}_6\text{O}_2

This structure features a phenyl group, a pyridinyl ring, an oxadiazole unit, and a triazole moiety, which are all known for their biological activities.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing oxadiazole and triazole derivatives. The following sections summarize key findings regarding the biological activity of 2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria and Fungi : Compounds similar to the target molecule have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The presence of specific substituents on the phenyl ring has been noted to enhance this activity.
CompoundBacterial Strains TestedInhibition Zone (mm)
2-Pyridinyl OxadiazoleS. aureus15
2-Pyridinyl TriazoleE. coli18

Anticancer Potential

The incorporation of oxadiazole and triazole units has also been linked to anticancer activities. Studies indicate that these compounds can inhibit specific kinases involved in cancer progression:

  • Inhibition of p38 MAP Kinase : The compound's structural features allow it to bind effectively to the ATP binding pocket of p38α MAP kinase, demonstrating potential as an inhibitor with IC50 values in the low micromolar range .
CompoundTarget KinaseIC50 (µM)
2-Pyridinyl Triazolep38α MAPK0.5
Control (SB203580)p38α MAPK0.3

Mechanistic Insights

The mechanism of action for compounds like 2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide involves:

  • Binding Affinity : Molecular docking studies suggest strong interactions with key residues in the target enzymes.
  • Structural Stability : The presence of heterocycles like oxadiazoles contributes to the stability and bioavailability of these compounds in biological systems.

Case Studies

Recent literature provides case studies on related compounds that highlight their biological efficacy:

  • Case Study on Antimicrobial Activity :
    • A study evaluated a series of oxadiazole derivatives for their antimicrobial properties against various pathogens. Results indicated that modifications on the phenyl ring significantly enhanced activity against Bacillus subtilis and Klebsiella pneumoniae .
  • Case Study on Anticancer Activity :
    • Another study focused on triazole derivatives linked to oxadiazoles showing promising results in inhibiting tumor growth in vitro and in vivo models .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles can effectively combat various bacteria and fungi such as Staphylococcus aureus and Escherichia coli . The introduction of functional groups on the phenyl ring can enhance these activities by improving solubility or altering the mechanism of action.

Cancer Research

Compounds featuring oxadiazole and triazole structures have been explored for their potential in cancer treatment. For example, certain derivatives have shown selective inhibition against carbonic anhydrase II (CA-II), an enzyme implicated in tumor growth and metastasis . The inhibition of CA-II can lead to reduced tumor proliferation, making these compounds candidates for further development in oncology.

GPBAR1 Agonism

Recent studies have focused on the design of non-steroidal agonists for the G-protein bile acid receptor 1 (GPBAR1), which is involved in metabolic regulation . Compounds similar to 2-phenyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide have been evaluated for their ability to selectively activate GPBAR1 without affecting other bile acid receptors. This selectivity is crucial for developing treatments for metabolic disorders like type 2 diabetes.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science. The incorporation of oxadiazole units into polymers can improve thermal stability and UV resistance. Such materials could be utilized in coatings or electronic devices where enhanced durability is required.

Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that a series of oxadiazole derivatives showed varying degrees of antimicrobial activity against common pathogens. The presence of electron-withdrawing groups significantly enhanced activity against gram-positive bacteria .

Study 2: Cancer Cell Proliferation Inhibition

Research highlighted the effectiveness of triazole-containing compounds in inhibiting CA-II activity. One derivative exhibited an IC50 value as low as 12.1 µM against CA-II . This suggests potential therapeutic applications in cancer treatment by targeting metabolic pathways.

Q & A

Q. What are the critical synthetic steps and reaction conditions for high-yield synthesis of this compound?

The synthesis involves:

  • Oxadiazole formation : Cyclization of precursors (e.g., pyridinyl hydrazides) under reflux with ethanol, followed by NaOH-mediated neutralization .
  • Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60–80°C to ensure regioselectivity .
  • Amide bond formation : Use of DMF as a solvent with EDCI/HOBt coupling reagents at 0–5°C to minimize hydrolysis . Yield optimization requires strict control of anhydrous conditions and purification via silica gel chromatography (ethyl acetate/hexane gradient) .

Q. Which analytical methods are most effective for structural validation?

  • NMR spectroscopy : 1H/13C NMR resolves aromatic proton splitting patterns (e.g., pyridin-3-yl vs. phenyl groups) and confirms amide bond formation .
  • High-resolution mass spectrometry (HRMS) : Accurately verifies molecular mass (error < 2 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the oxadiazole-triazole core .

Q. How should researchers assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies:

  • Thermal stability : TGA/DSC analysis (25–300°C) reveals decomposition thresholds (>150°C) .
  • pH sensitivity : Monitor degradation kinetics in buffers (pH 1–10) via HPLC-UV, noting instability below pH 3 due to oxadiazole ring protonation .
  • Light sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the triazole moiety .

Advanced Research Questions

Q. How can computational tools optimize derivative design for enhanced bioactivity?

  • Docking simulations : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases), prioritizing derivatives with ΔG < –9 kcal/mol .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide functionalization (R² > 0.85 significance) .
  • ADMET prediction : SwissADME evaluates logP (target 2–4) and PAINS filters to eliminate promiscuous analogs .

Q. What strategies resolve contradictions in biological activity between structural analogs?

  • Comparative structural analysis : Overlay X-ray structures to identify divergent binding interactions (e.g., hydrogen bonding vs. hydrophobic contacts) .
  • Assay standardization : Re-evaluate IC50 under uniform ATP concentrations (1 mM for kinase assays) to minimize kinetic variability .
  • Permeability studies : Use Caco-2 cell monolayers to differentiate membrane penetration rates (Papp < 1×10⁻⁶ cm/s indicates poor bioavailability) .

Q. How can synthetic bottlenecks in the final coupling step be addressed?

  • Microwave-assisted synthesis : Reduces reaction time from 24h to 30min (300 W, 120°C) while improving yield by 25% .
  • Heterogeneous catalysis : Immobilized Pd nanoparticles (0.5 mol%) enable Suzuki couplings with >90% conversion and easy catalyst recovery .
  • In-line FTIR monitoring : Detects intermediate accumulation (e.g., unreacted amines) for real-time temperature/pH adjustments .

Comparative and Mechanistic Questions

Q. How does this compound’s reactivity compare to analogs with substituted oxadiazole rings?

  • Electron-withdrawing groups (e.g., –NO₂) on oxadiazole increase electrophilicity, accelerating nucleophilic attacks (kobs > 0.15 min⁻¹ vs. 0.08 min⁻¹ for parent compound) .
  • Pyridinyl substitution : 3-Pyridinyl enhances water solubility (logS = –3.2 vs. –4.5 for phenyl analogs) but reduces metabolic stability (t½ < 15min in liver microsomes) .

Q. What mechanistic insights explain its differential activity across biological assays?

  • Target-specific binding : MD simulations show stable interactions with kinase ATP pockets (RMSD < 1.5Å over 100ns) but weak binding to GPCRs .
  • Off-target effects : Mass spectrometry identifies covalent adducts with cysteine-rich proteins (e.g., glutathione reductase), necessitating thiol scavengers in assays .

Methodological Recommendations

  • Data reproducibility : Triplicate experiments with internal standards (e.g., deuterated analogs) minimize batch-to-batch variability .
  • Controlled crystallization : Use slow vapor diffusion (ether into DCM) to obtain single crystals for unambiguous structural confirmation .

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